molecular formula C11H12F3NO3S B12437994 (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate

(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate

Cat. No.: B12437994
M. Wt: 295.28 g/mol
InChI Key: GQLFWTHOILWVRG-SNVBAGLBSA-N
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Description

(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is a chemical compound that features a trifluoromethyl group attached to an azetidine ring, which is further bonded to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate typically involves the reaction of (2R)-2-(trifluoromethyl)azetidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity. The process would also involve steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azide or nitrile derivatives, while oxidation can yield ketones or carboxylic acids.

Scientific Research Applications

(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials, particularly those requiring fluorinated components.

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The azetidine ring can act as a scaffold for binding to specific proteins or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(trifluoromethyl)azetidin-1-yl 4-methylbenzenesulfonate is unique due to the presence of both the trifluoromethyl group and the azetidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

[(2R)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m1/s1

InChI Key

GQLFWTHOILWVRG-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@@H]2C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F

Origin of Product

United States

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